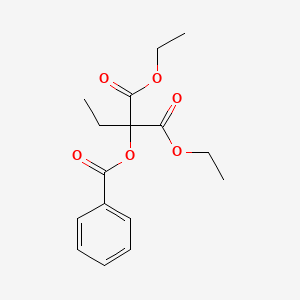

Diethyl(benzoyloxy)(ethyl)propanedioate

Description

Diethyl(benzoyloxy)(ethyl)propanedioate is a substituted malonate ester with a propanedioate backbone (C3H2O4) modified by three substituents: two ethyl ester groups and additional benzoyloxy (C6H5COO-) and ethyl (C2H5) groups.

Properties

CAS No. |

6259-78-5 |

|---|---|

Molecular Formula |

C16H20O6 |

Molecular Weight |

308.33 g/mol |

IUPAC Name |

diethyl 2-benzoyloxy-2-ethylpropanedioate |

InChI |

InChI=1S/C16H20O6/c1-4-16(14(18)20-5-2,15(19)21-6-3)22-13(17)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |

InChI Key |

MZFJAYBXUKBARO-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)OCC)(C(=O)OCC)OC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCC(C(=O)OCC)(C(=O)OCC)OC(=O)C1=CC=CC=C1 |

Other CAS No. |

6713-32-2 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Diethyl(benzoyloxy)(ethyl)propanedioate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Key Reactions Involving this compound:

- Esterification Reactions : It can undergo esterification to produce various esters, which are essential in the flavor and fragrance industries.

- Michael Addition : The compound can participate in Michael addition reactions, forming new carbon-carbon bonds that are crucial in building complex molecules.

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential therapeutic applications. Its derivatives have shown promise in various biological activities.

Case Studies:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, a study demonstrated that modifications to the benzoyloxy group enhanced the compound's ability to induce apoptosis in cancer cells.

- Antimicrobial Properties : Another study explored the antimicrobial efficacy of this compound and its derivatives against various bacterial strains, showing significant inhibition of growth.

Agrochemical Applications

The compound also finds applications in the agrochemical sector, particularly as a precursor for developing herbicides and pesticides. Its ability to modify biological pathways makes it suitable for creating compounds that can target specific pests while minimizing environmental impact.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Studies |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing esters and other organic compounds | Various functional group transformations possible |

| Medicinal Chemistry | Potential anticancer and antimicrobial agents | Cytotoxic effects on cancer cells; significant antimicrobial activity |

| Agrochemicals | Precursor for herbicides and pesticides | Targeted pest control with reduced environmental impact |

Comparison with Similar Compounds

Research Findings and Data

Polymerization Performance of Benzoyloxy-Substituted Esters

| Compound | Polymerization Rate (mol·L⁻¹·min⁻¹) | Optimal Temperature (°C) | Initiator Efficiency (%) |

|---|---|---|---|

| BHDE | 0.980 | 74–86 | >50 |

| BADE | 0.962 | 74–86 | >50 |

| Diethyl malonate | N/A | N/A | 0 |

Environmental Detection of Substituted Propanedioates

| Compound | Winter Occurrence (%) | Summer Occurrence (%) |

|---|---|---|

| Diethyl 2-(1-hydroxybutyl)propanedioate | 24 | 32 |

| Diethyl sebacate | 16 | 20 |

Source:

Preparation Methods

Stepwise Synthesis Process

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Add 1.13 mol ethanolamine and 0.5 mol cuprous chloride into reaction vessel; stir at 130-160 rpm | Dissolution of ethanolamine and catalyst dispersion |

| 2 | Add 0.65 mol diethyl malonate dropwise over 2-3 hours | Controlled addition to maintain reaction rate and temperature |

| 3 | Heat solution to 70-75°C and maintain for 50-70 minutes | Reaction proceeds with solid precipitation |

| 4 | Cool reaction mixture; add 1.1-1.3 mol ethylamine dropwise over 2-3 hours | Initiate reflux phase for 4-5 hours to complete transformation |

| 5 | Add 300 ml potassium chloride solution (15-20% mass fraction) | Salt addition for phase separation |

| 6 | Cool to 5-8°C; extract with cyclohexane (3-5 times) | Organic extraction to isolate product |

| 7 | Wash combined extracts with brine (sodium nitrate or potassium sulfate solution) | Removal of impurities |

| 8 | Dehydrate with calcium sulfate or activated alumina | Drying of organic phase |

| 9 | Evaporate cyclohexane; perform vacuum distillation at 1.6-1.7 kPa, collecting fraction at 185-195°C | Purification by distillation |

| 10 | Recrystallize product in 90-95% acetonitrile | Final purification and isolation of crystalline product |

Reaction Conditions and Optimization

The reaction parameters such as stirring speed, temperature, and reagent addition rates are critical for maximizing yield and purity. Variations in these parameters have been tested with the following observations:

| Example | Stirring Speed (rpm) | Temperature (°C) | Ethylamine (mol) | KCl Solution (%) | Cyclohexane Washes | Acetonitrile (%) | Yield (%) | Product Weight (g) |

|---|---|---|---|---|---|---|---|---|

| 1 | 130 | 70 | 1.1 | 15 | 3 | 90 | 86 | 120.74 |

| 2 | 140 | 72 | 1.2 | 17 | 4 | 92.5 | 89 | 124.96 |

| 3 | 160 | 75 | 1.3 | 20 | 5 | 95 | 93 | 130.57 |

- Increasing stirring speed and temperature slightly improves yield.

- Higher ethylamine and salt concentrations promote better reaction completion.

- More cyclohexane washes enhance purity.

- Higher acetonitrile concentration in recrystallization improves crystal quality.

Mechanistic Insights

- Catalyst Role: Cuprous chloride acts as a Lewis acid catalyst, facilitating nucleophilic attack on the malonate ester.

- Ethanolamine Function: Serves as both nucleophile and base, promoting substitution and intermediate formation.

- Ethylamine Addition: Drives the reaction toward the desired product by completing amination steps under reflux.

- Salt Addition and Extraction: The potassium chloride solution aids in phase separation, enhancing extraction efficiency.

- Vacuum Distillation: Removes volatile impurities and isolates the product fraction with precise boiling range.

- Recrystallization: Ensures removal of residual impurities and formation of pure crystalline intermediate.

Summary Table of Preparation Method Parameters

| Parameter | Range/Value | Purpose/Effect |

|---|---|---|

| Ethanolamine | 1.13 mol | Nucleophile and base |

| Cuprous chloride | 0.5 mol | Catalyst |

| Diethyl malonate | 0.65 mol | Starting ester |

| Ethylamine | 1.1 - 1.3 mol | Amination reagent |

| Stirring speed | 130 - 160 rpm | Homogeneous mixing |

| Temperature (reaction) | 70 - 75 °C | Reaction progression |

| Reflux time | 4 - 5 hours | Completion of amination |

| Potassium chloride solution | 15 - 20% mass fraction | Phase separation |

| Cyclohexane washes | 3 - 5 times | Organic extraction |

| Dehydrants | Calcium sulfate or activated alumina | Drying of organic phase |

| Vacuum distillation pressure | 1.6 - 1.7 kPa | Purification |

| Distillation temperature | 185 - 195 °C | Product isolation |

| Acetonitrile concentration | 90 - 95% | Recrystallization solvent |

Research Findings and Advantages

- The method reduces intermediate steps, lowering reaction time and temperature requirements.

- High yields (up to 93%) are achievable with optimized parameters.

- The process minimizes by-products, improving the pharmaceutical quality of the intermediate.

- Use of environmentally safer solvents and reagents enhances sustainability.

- The procedure is scalable and suitable for industrial production of barbiturate intermediates.

Q & A

Q. What are the standard synthetic protocols for preparing diethyl(benzoyloxy)(ethyl)propanedioate, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection strategies and cyclization. For example, intermediates like benzyl-protected amines or cyclobutane derivatives are synthesized first. A common approach includes:

Protection : Use benzyl chloroformate to protect amine groups under mild basic conditions (e.g., sodium carbonate) .

Cyclization : React with diethyl acetylene dicarboxylate in chloroform using triethylamine as a base .

Functionalization : Introduce benzoyloxy groups via benzoic anhydride in pyridine .

Key intermediates include benzyl 1-(4-(ethoxycarbonyl)-5,6-dihydroxy-pyrimidin-2-yl) cyclobutylcarbamate, which is critical for subsequent derivatization.

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- Spectroscopy :

- ¹H NMR : Use a 400 MHz spectrometer with DMSO-d₆ as solvent; monitor shifts (δ) for ester (4.0–4.5 ppm) and benzoyloxy (7.5–8.5 ppm) groups .

- IR : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and ester C-O at ~1200 cm⁻¹ .

- Chromatography :

- TLC : Monitor reaction progress using silica gel plates (e.g., Merck 7734) with dichloromethane:methanol (9:1) as eluent .

- Column Chromatography : Purify crude products using silica gel (60–120 mesh) .

Q. How does the acidity of the α-hydrogen in diethyl propanedioate derivatives influence their reactivity in enolate formation?

- Methodological Answer : The two electron-withdrawing ester groups lower the pKa of the α-hydrogen (~13–15), enabling enolate formation with mild bases (e.g., Na₂CO₃ or Et₃N). This facilitates alkylation or acylation reactions for synthesizing substituted derivatives . For example, triethylamine can deprotonate the α-hydrogen at 0–5°C to generate enolates for nucleophilic acyl substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during enolate formation to minimize side reactions .

- Base Selection : Use triethylamine for milder conditions or NaH for stronger activation .

- Solvent Optimization : Chloroform or dichloromethane enhances cyclization efficiency due to low polarity .

- Catalysis : Explore Pd/C for amine deprotection under hydrogenation, ensuring >95% purity .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- 2D Techniques : Use HSQC or COSY to resolve overlapping signals and assign coupling patterns .

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) .

Q. What strategies are effective for achieving asymmetric synthesis using diethyl propanedioate derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ Brønsted acids (e.g., 20 mol% of chiral phosphoric acid) to induce enantioselectivity in Pictet–Spengler reactions .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to sterically direct asymmetric cyclization .

- Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer .

Q. What are the applications of this compound in synthesizing bioactive intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.